molecular formula C10H12ClNO2 B7859905 3-Chloro-4-(oxolan-3-yloxy)aniline

3-Chloro-4-(oxolan-3-yloxy)aniline

Cat. No.: B7859905
M. Wt: 213.66 g/mol
InChI Key: IPZXUFQYIDAUPG-UHFFFAOYSA-N
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Description

3-Chloro-4-(oxolan-3-yloxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a chloro substituent at the third position and an oxolan-3-yloxy group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(oxolan-3-yloxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloroaniline with oxirane (ethylene oxide) under basic conditions to introduce the oxolan-3-yloxy group. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(oxolan-3-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce aniline derivatives with different substituents.

Scientific Research Applications

3-Chloro-4-(oxolan-3-yloxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets. The chloro and oxolan-3-yloxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(methoxy)aniline: Similar structure but with a methoxy group instead of an oxolan-3-yloxy group.

    4-(Oxolan-3-yloxy)aniline: Lacks the chloro substituent at the third position.

    3-Bromo-4-(oxolan-3-yloxy)aniline: Contains a bromo substituent instead of a chloro group.

Uniqueness

3-Chloro-4-(oxolan-3-yloxy)aniline is unique due to the presence of both the chloro and oxolan-3-yloxy groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-(oxolan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZXUFQYIDAUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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